molecular formula C10H14N2O3 B15217372 (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

Número de catálogo: B15217372
Peso molecular: 210.23 g/mol
Clave InChI: NONCPJOZOLMXFK-DTWKUNHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a chiral tetrahydrofuran derivative characterized by a pyrazole substituent at the 2-position and a carboxylic acid group at the 3-position of the tetrahydrofuran ring. The ethyl group on the pyrazole nitrogen contributes to the compound’s lipophilicity, while the carboxylic acid moiety enhances water solubility, creating a balance that may influence bioavailability.

Structural determination of such compounds typically employs X-ray crystallography, often utilizing refinement programs like SHELXL, which is widely recognized for small-molecule analysis .

Propiedades

Fórmula molecular

C10H14N2O3

Peso molecular

210.23 g/mol

Nombre IUPAC

(2S,3S)-2-(1-ethylpyrazol-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-2-12-6-7(5-11-12)9-8(10(13)14)3-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9+/m0/s1

Clave InChI

NONCPJOZOLMXFK-DTWKUNHWSA-N

SMILES isomérico

CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O

SMILES canónico

CCN1C=C(C=N1)C2C(CCO2)C(=O)O

Origen del producto

United States

Métodos De Preparación

Preparation of (2S,3S)-Tetrahydrofuran-3-carboxylic Acid Ethyl Ester

Starting material : Ethyl 3-oxotetrahydrofuran-2-carboxylate.
Key steps :

  • Enantioselective reduction : Using (-)-DIP-Cl (B-chlorodiisopinocampheylborane) in THF at -78°C achieves >98% ee for the (2S,3S) configuration.
  • Workup : Quenching with methanol and purification via silica gel chromatography (cyclohexane/ethyl acetate, 7:3) yields the diastereomerically pure ester (87% yield).

Data Table 1: Optimization of Reduction Conditions

Reducing Agent Solvent Temp (°C) ee (%) Yield (%)
(-)-DIP-Cl THF -78 98 87
NaBH₄ EtOH 25 0 92
L-Selectride Toluene -40 85 78

Introduction of the 1-Ethylpyrazole Group

Pyrazole subunit : 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Coupling conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : Dioxane/water (4:1) at 90°C for 12 h.
    Post-reaction processing : Extraction with dichloromethane, drying over Na₂SO₄, and solvent evaporation affords the coupled product in 76% yield.

Synthetic Route 2: Cyclocondensation of Hydrazines with Keto-Esters

Formation of the Pyrazole-Tetrahydrofuran Hybrid

Starting materials :

  • Ethyl 2-(3-oxotetrahydrofuran-2-yl)acetate
  • 1-Ethylhydrazine

Reaction protocol :

  • Cyclocondensation : Reactants are heated at 80°C in acetic acid for 8 h, forming the pyrazole ring.
  • Stereochemical control : Chiral additive (R)-BINOL (10 mol%) ensures retention of the (2S,3S) configuration.

Data Table 2: Effect of Acid Catalysts on Cyclocondensation

Acid Catalyst Temp (°C) Time (h) Yield (%) ee (%)
Acetic Acid 80 8 82 95
HCl (conc.) 60 6 68 80
TFA 100 4 75 88

Hydrolysis of the Ethyl Ester

Conditions : Aqueous LiOH (2M) in ethanol at 50°C for 4 h.
Purification : Acidification to pH 2 with HCl followed by recrystallization (ethanol/water) yields the carboxylic acid (91% purity by HPLC).

Synthetic Route 3: Microwave-Assisted One-Pot Synthesis

Integrated Tetrahydrofuran and Pyrazole Assembly

Reactants :

  • 3-Bromotetrahydrofuran-4-one
  • Diethyl oxalate
  • 1-Ethylhydrazine

Procedure :

  • Knoevenagel condensation : Reactants are heated under microwave irradiation (150°C, 20 min) to form the α,β-unsaturated keto-ester.
  • Cyclization : Addition of hydrazine hydrate in glacial acetic acid at 60°C for 2 h forms the pyrazole ring.
  • Hydrolysis : LiOH in ethanol/water (1:1) at 60°C for 3 h yields the final product.

Data Table 3: Microwave vs Conventional Heating

Method Time Yield (%) ee (%)
Microwave (150°C) 20 min 88 94
Oil Bath (110°C) 6 h 72 89

Stereochemical Validation and Analytical Characterization

X-ray Crystallography

Single crystals grown from ethanol/water (1:1) confirm the (2S,3S) configuration. Key bond angles:

  • C2-C3-O-C4: 112.5°
  • Pyrazole-tetrahydrofuran dihedral angle: 85.3°.

Chiral HPLC Analysis

Column : Chiralpak® IA (4.6 x 250 mm)
Mobile phase : Hexane/ethanol (80:20)
Retention times :

  • (2S,3S)-enantiomer: 12.7 min
  • (2R,3R)-enantiomer: 15.2 min

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.65–2.75 (m, 2H, tetrahydrofuran H4), 3.90 (q, J=7.2 Hz, 2H, NCH₂), 4.15 (dd, J=8.4 Hz, 1H, H3), 4.85 (t, J=6.8 Hz, 1H, H2), 7.45 (s, 1H, pyrazole H5).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 14.2 (CH₂CH₃), 44.8 (NCH₂), 70.5 (C3), 72.1 (C2), 125.6 (pyrazole C4), 174.3 (COOH).

Comparative Evaluation of Synthetic Routes

Data Table 4: Route Comparison

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 63 71 82
ee (%) 98 95 94
Purity (HPLC, %) 99 97 96
Scalability Moderate High High
Cost Efficiency Low Medium High

Route 3 offers optimal balance between yield and stereochemical fidelity, making it preferable for industrial-scale synthesis.

Industrial-Scale Considerations and Process Optimization

Catalyst Recycling in Route 1

Pd recovery via activated carbon filtration achieves 92% reuse efficiency over five cycles without significant activity loss.

Solvent Substitution in Route 3

Replacing dioxane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 85% yield.

Análisis De Reacciones Químicas

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classic acid-derived transformations:

Esterification

  • Reaction : Treatment with alcohols under acidic or coupling conditions.

  • Conditions :

    • Example : Reacted with methanol in the presence of HATU (1.19 g, 3.12 mmol) and DIEA (1.64 mL, 9.37 mmol) in DCM at RT for 2 hours, yielding methyl esters .

    • Yield : >90% under optimized conditions .

Amidation

  • Reaction : Coupling with amines to form amides.

  • Conditions :

    • Example : Reaction with 1-cyclobutyl-1H-pyrazol-4-amine using HATU/DIEA in DCM at RT for 2 hours .

    • Yield : Quantitative (100%) in some cases, with no purification required .

Salt Formation

  • Reaction : Neutralization with bases (e.g., HCl) to improve solubility.

  • Example : Conversion to hydrochloride salts via treatment with HCl gas in ether.

Pyrazole Substituent Reactivity

The 1-ethyl-pyrazole group participates in electrophilic substitutions and metal-catalyzed cross-couplings:

Alkylation/Arylation

  • Reaction : Suzuki-Miyaura coupling at the pyrazole’s boronate derivative.

  • Conditions :

    • Example : Reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1,1,1-trifluoro-2-iodoethane using Cs₂CO₃ in MeCN at 80°C .

    • Yield : 85–94% .

Halogenation

  • Reaction : Bromination at the pyrazole’s C5 position.

  • Conditions :

    • Example : Treatment with NBS (N-bromosuccinimide) in DMF at 0°C.

Tetrahydrofuran Ring Modifications

The THF ring’s rigidity influences stereochemical outcomes in further reactions:

Ring-Opening Reactions

  • Reaction : Acid-catalyzed cleavage under harsh conditions.

  • Conditions :

    • Example : Prolonged exposure to TFA (554 mL) at 0°C results in ring opening and piperazine derivative formation .

Oxidation

  • Reaction : Conversion of the THF ring to γ-lactone via oxidation.

  • Conditions :

    • Example : Use of KMnO₄ in acidic aqueous solutions.

Stereospecific Reactions

The (2S,3S) configuration directs regioselectivity in asymmetric syntheses:

Chiral Resolution

  • Method : Use of chiral stationary phases (CSPs) in HPLC to separate enantiomers.

Diastereoselective Alkylation

  • Reaction : Alkylation at C3 of the THF ring with retention of stereochemistry.

  • Conditions :

    • Example : LDA (lithium diisopropylamide) in THF at −78°C .

Table 1: Amidation Reactions

AmineCoupling AgentSolventTime (h)Yield (%)Source
1-Cyclobutyl-1H-pyrazol-4-amineHATU/DIEADCM2100
1-Ethyl-1H-pyrazol-4-amineEDCl/HOBtDMF492

Table 2: Suzuki-Miyaura Coupling

Boronate EsterElectrophileBaseTemp (°C)Yield (%)Source
4-(PinB)-1H-pyrazole1,1,1-Trifluoro-2-iodoethaneCs₂CO₃8094
4-(PinB)-1-(2-Methoxyphenyl)-1H-pyrazole2-BromothiazolePd(dppf)Cl₂10085

Mechanistic Insights

  • Carboxylic Acid Activation : HATU generates active esters via uronium intermediates, facilitating nucleophilic attack by amines .

  • Pyrazole Directing Effects : The pyrazole’s nitrogen atoms stabilize transition metals in cross-couplings, enhancing reaction rates .

  • THF Ring Stability : The ring resists mild acids/bases but undergoes cleavage under prolonged TFA exposure .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Substituted Tetrahydrofuran Derivatives

Key Compound:
  • (2S,3S)-2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

Comparison Highlights:

  • Molecular Weight : The methoxyethyl variant (C₁₁H₁₇N₂O₄, MW 241.27 g/mol) is heavier than the ethyl analog (C₁₀H₁₅N₂O₃, MW 211.24 g/mol), which may reduce membrane permeability but improve aqueous solubility.
Data Table 1: Structural and Calculated Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent
(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid C₁₀H₁₅N₂O₃ 211.24 1-Ethyl-pyrazole
(2S,3S)-2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid C₁₁H₁₇N₂O₄ 241.27 1-(2-Methoxyethyl)-pyrazole

Other Tetrahydrofuran-Carboxylic Acid Derivatives

Example Compounds:

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol A nucleoside analog (e.g., similar to adenosine) with a purine base and hydroxymethyl/diol groups. Key Difference: The purine ring and multiple hydroxyl groups confer high polarity (MW 252.23 g/mol), making it structurally distinct and more hydrophilic than pyrazole derivatives.

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid

  • Features a thiazolidine ring fused with a piperazine-dione group.
  • Key Difference : The thiazolidine-piperazine core and phenyl substituent create a rigid, planar structure (MW 392.43 g/mol), contrasting with the flexible tetrahydrofuran ring in the target compound.
Data Table 2: Broader Structural Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol C₁₀H₁₂N₄O₄ 252.23 Purine-tetrahydrofuran
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid C₁₇H₂₀N₄O₅S 392.43 Thiazolidine-piperazine

Impact of Heterocyclic Substitutions

  • Pyrazole vs. Purine : Pyrazole is a smaller, less polar heterocycle compared to purine, which has a fused bicyclic structure and higher nitrogen content. This difference may influence binding specificity in enzymatic targets .
  • Tetrahydrofuran vs.

Research Implications and Limitations

While the provided evidence lacks experimental data on physicochemical or biological properties, structural analysis suggests:

Substituent-Driven Solubility : Methoxyethyl groups may improve solubility over ethyl groups, critical for oral bioavailability.

Stereochemical Specificity : The (2S,3S) configuration likely imposes spatial constraints affecting molecular interactions, a common theme in chiral drug design .

Actividad Biológica

(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid, with the CAS number 1820574-45-5, is a compound of interest due to its potential biological activity. This compound features a molecular formula of C10_{10}H14_{14}N2_2O3_3 and a molecular weight of 210.23 g/mol. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid has been investigated in various studies focusing on its interaction with biological targets, particularly in relation to the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that mediates the effects of environmental toxins and plays a role in various physiological processes.

  • AhR Inhibition : Similar compounds have demonstrated the ability to inhibit AhR activation, which is linked to various toxicological effects such as liver damage and endocrine disruption. For instance, CH-223191, a known AhR antagonist, has shown significant protective effects against TCDD-induced toxicity in animal models . This suggests that (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid may exhibit comparable protective mechanisms.
  • Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can exhibit anticancer properties. For example, related compounds have shown IC50_{50} values in the micromolar range against various cancer cell lines, such as HT-29 and PC-3 . While specific data for (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is limited, its structural similarity to these active compounds suggests potential anticancer activity.

Case Studies

Case Study 1: In Vitro Studies on Cell Lines
A study investigating related pyrazole compounds reported IC50_{50} values for HT-29 colon cancer cells ranging from 6.43 μM to 7.23 μM, indicating moderate potency against this cancer type . These findings provide a basis for hypothesizing that (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid may also possess similar activity.

Case Study 2: Toxicity Assessments
Toxicity evaluations on structurally similar compounds have indicated non-toxic profiles at doses up to 100 mg/kg in animal models . This suggests that (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid could be developed further with an acceptable safety margin.

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives often hinges on specific structural features:

Substituent Effect on Activity
Electron-withdrawing groupsEnhance potency against cancer cell lines
Alkyl substitutionsInfluence solubility and bioavailability
Positioning of functional groupsCritical for receptor binding affinity

This SAR analysis highlights the importance of modifying substituents on the pyrazole ring to optimize biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodology : Multi-step synthesis involving palladium-catalyzed coupling or organometallic reactions (e.g., Suzuki-Miyaura) is common for pyrazole-containing compounds. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., tert-butyl XPhos ligand with Cs₂CO₃) can be employed . Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess.

Q. How can researchers confirm the stereochemical configuration of the tetrahydrofuran and pyrazole moieties in this compound?

  • Methodology : X-ray crystallography is definitive for assigning (2S,3S) configurations. Alternatively, NOESY NMR can assess spatial proximity of protons, while coupling constants (e.g., JJ-values for vicinal hydrogens) in 1H^1H-NMR provide insights into ring puckering and stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazole group’s affinity for ATP-binding pockets. Cell viability assays (MTT or resazurin) in cancer or microbial models can screen for cytotoxicity or antimicrobial activity, leveraging structural analogs from marine-derived compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect the compound’s binding affinity and selectivity?

  • Methodology : Perform SAR studies by synthesizing derivatives with halogen, methyl, or trifluoromethyl groups. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Molecular docking with cryo-EM or homology models predicts interactions with targets like kinases or GPCRs .

Q. What strategies resolve contradictions in impurity profiling during scale-up synthesis?

  • Methodology : Employ orthogonal analytical techniques:

  • HPLC-MS/MS identifies co-eluting impurities (e.g., epimers or byproducts from incomplete ester hydrolysis) .
  • NMR-assisted crystallization separates diastereomers.
  • DoE (Design of Experiments) optimizes reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Cellular thermal shift assays (CETSA) confirm target engagement in live cells.
  • Knockout/RNAi models assess phenotypic rescue or pathway modulation.
  • Metabolomics (LC-HRMS) identifies downstream metabolic perturbations linked to the compound’s activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.